molecular formula C14H19ClFN3 B12223031 N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride

Cat. No.: B12223031
M. Wt: 283.77 g/mol
InChI Key: HHBOXNBQDDWVNU-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride typically involves the reaction of 1-ethyl-5-fluoropyrazole with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification, and final conversion to the hydrochloride salt. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride
  • N-[(1-ethyl-5-chloropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride
  • N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrobromide

Uniqueness

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioactivity compared to similar compounds .

Properties

Molecular Formula

C14H19ClFN3

Molecular Weight

283.77 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C14H18FN3.ClH/c1-2-18-14(15)13(11-17-18)10-16-9-8-12-6-4-3-5-7-12;/h3-7,11,16H,2,8-10H2,1H3;1H

InChI Key

HHBOXNBQDDWVNU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCCC2=CC=CC=C2)F.Cl

Origin of Product

United States

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